N-(8-Methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide N-(8-Methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 406474-69-9
VCID: VC0491457
InChI: InChI=1S/C19H19NO3S/c1-13-7-9-18-16(11-13)17-12-14(8-10-19(17)23-18)20-24(21,22)15-5-3-2-4-6-15/h2-6,8,10,12-13,20H,7,9,11H2,1H3
SMILES: CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4
Molecular Formula: C19H19NO3S
Molecular Weight: 341.4g/mol

N-(8-Methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

CAS No.: 406474-69-9

Main Products

VCID: VC0491457

Molecular Formula: C19H19NO3S

Molecular Weight: 341.4g/mol

N-(8-Methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide - 406474-69-9

CAS No. 406474-69-9
Product Name N-(8-Methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
Molecular Formula C19H19NO3S
Molecular Weight 341.4g/mol
IUPAC Name N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C19H19NO3S/c1-13-7-9-18-16(11-13)17-12-14(8-10-19(17)23-18)20-24(21,22)15-5-3-2-4-6-15/h2-6,8,10,12-13,20H,7,9,11H2,1H3
Standard InChIKey DMGILCCXMGQVMS-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4
Canonical SMILES CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4
PubChem Compound 2872933
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator